4-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine
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Overview
Description
4-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine is a synthetic organic compound characterized by its unique structure, which includes a benzodiazole ring fused with a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodiazole Ring: Starting with a fluorinated aromatic compound, the benzodiazole ring is formed through a cyclization reaction. This often involves the use of reagents such as ortho-diamines and carboxylic acids under acidic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone. This step usually requires a base such as sodium ethoxide in ethanol.
Coupling of the Two Rings: The final step involves coupling the benzodiazole and pyrazole rings. This can be achieved through a nucleophilic substitution reaction, where the amine group of the pyrazole attacks an electrophilic carbon on the benzodiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzodiazole-pyrazole derivatives.
Scientific Research Applications
4-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine
- 4-(6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine
- 4-(6-iodo-1-methyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
The uniqueness of 4-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine lies in its fluorine substitution, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
1457247-56-1 |
---|---|
Molecular Formula |
C12H12FN5 |
Molecular Weight |
245.3 |
Purity |
95 |
Origin of Product |
United States |
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